molecular formula C16H10F6N2O4 B5047222 N-(2-methoxy-4-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide

N-(2-methoxy-4-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B5047222
M. Wt: 408.25 g/mol
InChI Key: OSXHSNVEUVHGQV-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of methoxy, nitro, and trifluoromethyl groups attached to a benzamide core

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F6N2O4/c1-28-13-7-11(24(26)27)2-3-12(13)23-14(25)8-4-9(15(17,18)19)6-10(5-8)16(20,21)22/h2-7H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXHSNVEUVHGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes the nitration of 2-methoxyaniline to form 2-methoxy-4-nitroaniline, followed by acylation with 3,5-bis(trifluoromethyl)benzoyl chloride under basic conditions to yield the desired product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

    Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4)

Major Products Formed

    Reduction: N-(2-amino-4-methoxyphenyl)-3,5-bis(trifluoromethyl)benzamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: N-(2-hydroxy-4-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can serve as a probe to study biochemical pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards its molecular targets. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-3,5-bis(trifluoromethyl)benzamide
  • N-(4-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide
  • N-(2-methoxy-4-nitrophenyl)-benzamide

Uniqueness

N-(2-methoxy-4-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide is unique due to the combination of methoxy, nitro, and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications.

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